Magnolin

Descripción general

Descripción

Magnolin is a naturally occurring lignan molecule found in various plants, particularly in the Magnolia species. It is known for its multi-bioactive properties, including significant anticancer effects. This compound has been shown to inhibit cell cycle progression, induce apoptosis, and exhibit anti-invasion, antimetastasis, and antiproliferative effects through the modulation of several signaling pathways .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Magnolin can be extracted from the flowers of Magnolia species. The preparation involves pulverizing the raw material, followed by extraction using solvents such as ethanol. The extract is then subjected to various purification processes, including chromatography, to isolate this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Magnolia flowers. The process includes:

- Pulverizing the raw Magnolia flowers.

- Adding the pulverized material to a solvent (e.g., ethanol) for extraction.

- Filtering and concentrating the extract.

- Purifying the extract using techniques such as column chromatography to obtain pure this compound .

Análisis De Reacciones Químicas

Types of Reactions: Magnolin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms with different bioactivities.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, altering its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products:

Aplicaciones Científicas De Investigación

Cancer Treatment

Magnolin's potential as an anticancer agent has been extensively studied:

- Case Study 1 : In lung cancer models (A549 and NCI-H1975 cells), this compound significantly inhibited cell migration and invasion through the downregulation of epithelial-to-mesenchymal transition markers .

- Case Study 2 : this compound was effective in reducing tumor growth in xenograft models by targeting multiple pathways involved in cancer progression, including NF-κB and COX-2 signaling .

Neuroprotection

Recent studies indicate that this compound may protect neuronal cells from damage:

- Case Study 3 : In models of chemotherapy-induced peripheral neuropathy, this compound alleviated symptoms by reducing oxidative stress and inflammation, suggesting its utility in managing side effects associated with cancer treatments .

Anti-inflammatory Applications

This compound's anti-inflammatory properties have been validated through various experimental models:

- Case Study 4 : Research demonstrated that this compound effectively reduced inflammation markers in models of acute liver injury induced by acetaminophen, showcasing its hepatoprotective effects .

Data Summary

The following table summarizes key findings regarding this compound's applications:

Mecanismo De Acción

Magnolin is often compared with other lignans, such as magnolol and honokiol, which are also derived from Magnolia species. While all three compounds share similar chemical structures and bioactivities, this compound is unique in its specific inhibition of the Ras/ERKs/RSK2 signaling pathway and its potent anticancer effects .

Comparación Con Compuestos Similares

Magnolol: Known for its anti-inflammatory and anticancer properties.

Honokiol: Exhibits similar bioactivities to magnolol but with different stability and solubility profiles

Magnolin’s unique molecular targets and pathways make it a promising candidate for further research and potential therapeutic applications.

Actividad Biológica

Magnolin, a lignan compound primarily derived from the Magnolia genus, has garnered significant attention for its diverse biological activities, particularly its anticancer properties. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of this compound's biological activity.

Chemical Structure and Sources

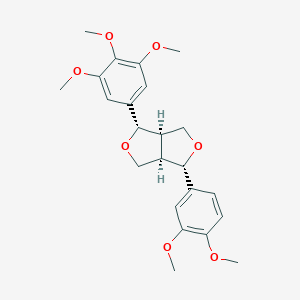

This compound is chemically identified as and is known for its complex structure featuring multiple methoxy groups. It is predominantly extracted from various species of the Magnolia plant, which are known for their rich phytochemical profiles. The compound exhibits a variety of pharmacological effects, making it a subject of interest in both traditional and modern medicine.

Anticancer Activity

Recent studies have highlighted this compound's potential as an anticancer agent. It has been shown to exert inhibitory effects on cancer cell proliferation through several mechanisms:

- Cell Cycle Arrest : this compound induces cell cycle arrest at the G1 and G2/M phases, disrupting the normal progression of cancer cells.

- Apoptosis Induction : The compound promotes apoptosis in cancer cells via intrinsic pathways, which is crucial for eliminating malignant cells.

- Inhibition of Metastasis : this compound has demonstrated anti-invasive and anti-metastatic properties by modulating various signaling pathways, including the ERK/RSK2 pathway .

The mechanisms underlying this compound's biological activity are multifaceted:

- Signal Pathway Modulation : this compound inhibits the phosphatidylinositol 3-kinase (PI3K)-AKT pathway, which is often aberrantly activated in cancer cells. This inhibition leads to reduced mTOR activation and subsequent apoptosis induction .

- Oxidative Stress Reduction : The compound exhibits antioxidant properties that help mitigate oxidative stress, contributing to its protective effects against cellular damage .

- Anti-inflammatory Effects : this compound's anti-inflammatory activity further supports its role in cancer prevention and treatment by reducing inflammation-related tumor progression .

Pharmacological Activities

Beyond its anticancer properties, this compound exhibits a range of other pharmacological activities:

- Antioxidative Properties : It scavenges free radicals, thereby reducing oxidative damage to cells.

- Vasodilatory Effects : this compound has been shown to promote vasodilation, which can enhance blood flow and reduce cardiovascular risks.

- Nephroprotective Effects : Research indicates that this compound may protect against contrast-induced nephropathy, highlighting its potential in renal health .

Data Table: Summary of Biological Activities

Case Studies

Several case studies have explored the therapeutic potential of this compound in various contexts:

- Cancer Cell Lines : In vitro studies using human cancer cell lines have demonstrated significant reductions in cell viability when treated with this compound, supporting its development as a chemotherapeutic agent.

- Animal Models : Preclinical trials involving animal models have shown that this compound administration leads to reduced tumor sizes and improved survival rates compared to control groups .

Propiedades

IUPAC Name |

(3S,3aR,6S,6aR)-3-(3,4-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O7/c1-24-17-7-6-13(8-18(17)25-2)21-15-11-30-22(16(15)12-29-21)14-9-19(26-3)23(28-5)20(10-14)27-4/h6-10,15-16,21-22H,11-12H2,1-5H3/t15-,16-,21+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIHSKBTNZNJIK-RZTYQLBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10953134 | |

| Record name | 1-(3,4-Dimethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31008-18-1 | |

| Record name | Magnolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031008181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,4-Dimethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEDIORESINOL DIMETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95DA2NWV8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.